3-(5-Chloro-3,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline
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Overview
Description
3-(5-Chloro-3,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-3,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsCatalysts such as piperidine, pyridine, and triethylamine are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-3,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the efficiency and outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated quinoline derivatives.
Scientific Research Applications
3-(5-Chloro-3,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-3,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another related compound with a different arrangement of the nitrogen atom.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Uniqueness
3-(5-Chloro-3,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline is unique due to its specific substitution pattern and the presence of both quinoline and tetrahydroisoquinoline moieties. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
919786-64-4 |
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Molecular Formula |
C20H19ClN2 |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
3-(5-chloro-3,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline |
InChI |
InChI=1S/C20H19ClN2/c1-12-13(2)23-20(16-7-5-8-17(21)19(12)16)15-10-14-6-3-4-9-18(14)22-11-15/h3-13,20,23H,1-2H3 |
InChI Key |
CKVOMRSVAFHBRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(C2=C1C(=CC=C2)Cl)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
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